N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
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Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17N3O3S2
- Molecular Weight : 375.5 g/mol
- CAS Number : 2034516-99-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The thiadiazole moiety is believed to play a crucial role in modulating these interactions, potentially leading to antiproliferative effects against cancer cells.
Biological Activity Overview
Recent studies have demonstrated various biological activities associated with compounds containing the thiadiazole and benzofuran moieties. Here are some key findings:
-
Anticancer Activity :
- The compound exhibits significant growth inhibition against several cancer cell lines. For instance, related compounds have shown GI50 values ranging from 0.20–2.58 μM against the National Cancer Institute's 60 human cancer cell lines .
- A specific derivative with a similar structure was noted for its IC50 of 25 nM against gastric cancer cell lines (NUGC), indicating strong anticancer potential .
-
Selectivity and Toxicity :
- Comparative studies reveal that certain derivatives are approximately 400-fold less toxic to normal fibroblast cells than to cancer cells, highlighting their potential for selective targeting in cancer therapy .
- Acute oral toxicity assessments indicate a favorable safety profile, with compounds providing significant protection in animal models against induced convulsions .
Data Tables
Activity | Cell Line | GI50 / IC50 (μM) | Notes |
---|---|---|---|
Anticancer | Various | 0.20 – 2.58 | Significant growth inhibition |
Gastric Cancer | NUGC | 0.025 | High selectivity for cancer cells |
Normal Fibroblasts | WI38 | >10 | Low toxicity compared to cancer cells |
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of related compounds, it was found that modifications to the thiadiazole ring significantly enhanced activity against multiple cancer types. Compounds with similar structural features demonstrated IC50 values as low as 25 nM in specific cancer cell lines .
Study 2: Safety Profile Assessment
Acute oral toxicity studies were conducted following OECD guidelines to evaluate the safety profile of synthesized derivatives. Compounds were tested at various dosages, revealing that certain derivatives provided up to 80% protection against convulsions at low doses (0.4 mg/kg), indicating promising therapeutic potential .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11(9-12-5-6-15-13(10-12)7-8-23-15)20-25(21,22)16-4-2-3-14-17(16)19-24-18-14/h2-6,10-11,20H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWZAJNWZJOSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.